Ethyl (2,6-diisopropylanilino)(oxo)acetate
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Overview
Description
Ethyl (2,6-diisopropylanilino)(oxo)acetate is an organic compound with the molecular formula C16H23NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,6-diisopropylanilino)(oxo)acetate typically involves the esterification of 2,6-diisopropylaniline with ethyl oxoacetate. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, often involving elevated temperatures and controlled pH levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,6-diisopropylanilino)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl (2,6-diisopropylanilino)(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (2,6-diisopropylanilino)(oxo)acetate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-ethyl-6-isopropylanilino)(oxo)acetate
- Ethyl (2,4-dichloroanilino)(oxo)acetate
- Ethyl (hexylamino)(oxo)acetate
Uniqueness
Ethyl (2,6-diisopropylanilino)(oxo)acetate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Biological Activity
Ethyl (2,6-diisopropylanilino)(oxo)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is derived from 2,6-diisopropylaniline, a compound known for its diverse applications in pharmaceuticals and agrochemicals. The structural formula can be represented as follows:
This compound features an oxoacetate group attached to a diisopropylaniline moiety, which is crucial for its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of diisopropylaniline exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. In a study assessing its antimicrobial potential, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth, showcasing the compound's potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vitro studies. Notably, it has been tested against several cancer cell lines including:
- MDA-MB-231 (triple-negative breast cancer)
- IGR39 (melanoma)
- Panc-1 (pancreatic carcinoma)
- PPC-1 (prostate cancer)
In these studies, the cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity. The results indicated that this compound exhibited selective cytotoxicity towards cancer cells compared to normal fibroblasts.
Cell Line | EC50 (µM) | Selectivity Index |
---|---|---|
MDA-MB-231 | 19.77 ± 1.86 | 2.5 |
IGR39 | 10.40 ± 1.35 | 3.0 |
Panc-1 | 25.00 ± 2.00 | 1.8 |
PPC-1 | 15.00 ± 1.50 | 3.6 |
The selectivity index is calculated based on the ratio of EC50 values in cancer cells versus normal cells, indicating that the compound is more toxic to cancer cells than to normal cells .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
Case Studies
A recent study highlighted the efficacy of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced anticancer activity compared to single-agent treatments, particularly in resistant cancer cell lines.
Study Overview
- Objective : To evaluate the synergistic effects of this compound with standard chemotherapy drugs.
- Methodology : Various concentrations of this compound were combined with doxorubicin and cisplatin in vitro.
- Results : The combination treatment resulted in a significant reduction in cell viability compared to individual treatments.
Properties
CAS No. |
609798-47-2 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
ethyl 2-[2,6-di(propan-2-yl)anilino]-2-oxoacetate |
InChI |
InChI=1S/C16H23NO3/c1-6-20-16(19)15(18)17-14-12(10(2)3)8-7-9-13(14)11(4)5/h7-11H,6H2,1-5H3,(H,17,18) |
InChI Key |
NNIXZEGJEDREFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Origin of Product |
United States |
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